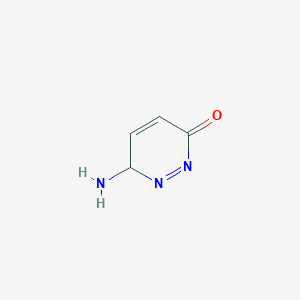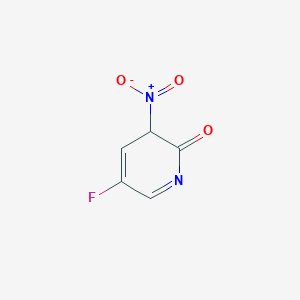
Alizarin Yellow R (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alizarin Yellow R (sodium) is a yellow-colored azo dye, primarily used as a pH indicator. It is commercially available as a sodium salt and is known for its rust-colored solid form in its pure state . The compound is also referred to as sodium 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alizarin Yellow R (sodium) is synthesized through a diazo coupling reaction. The process involves the coupling of salicylic acid with the diazonium derivative of 4-nitroaniline . The conventional preparation method includes dissolving 4-nitrochlorobenzene in dichloromethane, followed by the addition of sodium hydroxide in water to prepare a 10% aqueous solution. This solution is then mixed with 5-hydrazino salicylic acid under stirring and heating conditions. The reaction is completed by adding hydrogen peroxide under ultrasonic and stirring conditions .
Industrial Production Methods: The industrial production of Alizarin Yellow R (sodium) typically follows the same synthetic route but on a larger scale. The process is optimized for safety, efficiency, and environmental considerations, avoiding the diazotization process and reducing waste .
Chemical Reactions Analysis
Types of Reactions: Alizarin Yellow R (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The compound can be reduced using common reducing agents like sodium dithionite.
Substitution: It can undergo substitution reactions with nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of smaller organic molecules and mineralization products .
Scientific Research Applications
Alizarin Yellow R (sodium) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Alizarin Yellow R (sodium) exerts its effects involves its ability to act as a pH indicator. The compound changes color based on the pH of the solution, transitioning from yellow at pH 10.1 to orange at pH 12.1 . This color change is due to the protonation and deprotonation of the azo group and the phenolic hydroxyl group in the molecule.
Comparison with Similar Compounds
- Mordant Orange 1
- Mordant Yellow 3R
Comparison: Alizarin Yellow R (sodium) is unique due to its specific azo structure and its application as a pH indicator. While similar compounds like Mordant Orange 1 and Mordant Yellow 3R also serve as dyes, Alizarin Yellow R (sodium) is particularly valued for its precise color change properties in response to pH variations .
Properties
Molecular Formula |
C13H8N3NaO5 |
|---|---|
Molecular Weight |
309.21 g/mol |
IUPAC Name |
sodium;2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C13H9N3O5.Na/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21;/h1-7,17H,(H,18,19);/q;+1/p-1 |
InChI Key |
HXKKTXMJSVFQSL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


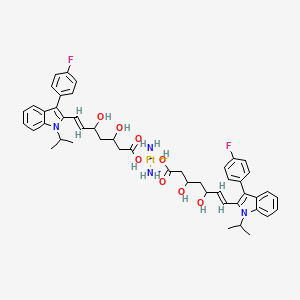
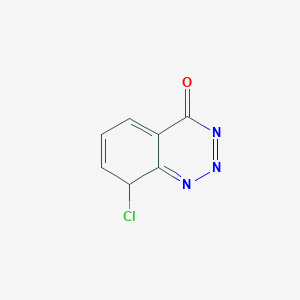
![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
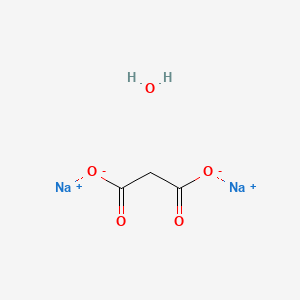

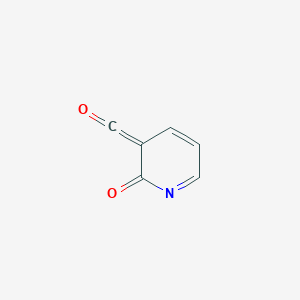
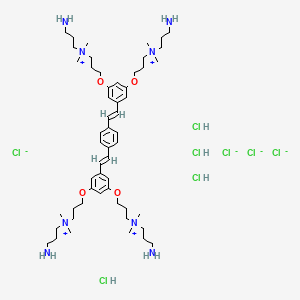
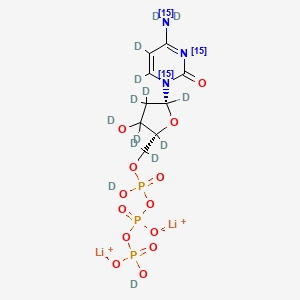
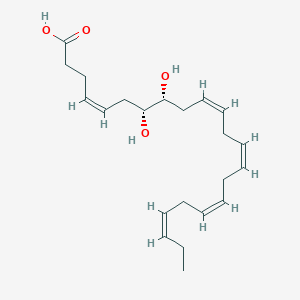
![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)
